molecular formula C13H11N3O2 B042280 Benquinox CAS No. 495-73-8

Benquinox

Cat. No. B042280
CAS RN: 495-73-8
M. Wt: 241.24 g/mol
InChI Key: ORLIFVYIUIQGOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of epoxyquinone natural products and their derivatives has been a significant focus of organic chemistry research due to their complex molecular structures and broad spectrum of biological activities. For example, Mehta and Islam (2004) developed an enzymatic protocol for the synthesis of epoxyquinone natural products such as (−)-phyllostine and (+)-epoxydon, demonstrating the approach's efficacy through total syntheses of these compounds (Mehta & Islam, 2004). Similarly, Shoji et al. (2005) detailed the synthesis of epoxyquinols A, B, and C, utilizing a Diels-Alder reaction and a biomimetic cascade reaction as key steps (Shoji et al., 2005).

Molecular Structure Analysis

The molecular structures of epoxyquinones and their derivatives are characterized by complex arrangements of rings and functional groups, including epoxides and quinones. These structural features are crucial for the biological activity and synthesis strategies of these compounds. For instance, the total synthesis of epoxyquinols involves intricate steps to construct the heptacyclic structure, leveraging the inherent reactivity of intermediates like 2H-pyran derivatives (Li & Porco, 2004).

Chemical Reactions and Properties

Epoxyquinone derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. For example, the synthesis processes often involve Diels-Alder reactions, oxidative cyclizations, and enzymatic kinetic resolutions to achieve the desired stereochemistry and molecular complexity (Shoji, 2007). These reactions highlight the compounds' reactivity and the potential for generating new chemical entities with varied biological activities.

Scientific Research Applications

  • Antifungal Properties : Benquinox has been tested for its effectiveness against fungal infections. A study found that while Benquinox suppressed the growth of the fungus Pyrenophora aveniie on agar, it failed to control the disease in pot tests and adversely affected seedling growth (Sheridan & Vachrabhorn, 1968).

  • Antioxidant Activity : Research on related compounds suggests potential antioxidant properties. For instance, studies on Ficus benghalensis aerial root extract, which has significant antioxidant activity, hint at potential applications in treating neurodegenerative disorders like Alzheimer's disease (Ramasamy, Anandakumar, & Kathiresan, 2022).

  • Cancer Treatment : Mitoxantrone, a compound with some similarities to Benquinox, has shown significant clinical activity in patients with breast cancer, acute leukemia, and lymphoma (Shenkenberg & Von Hoff, 1986). This suggests potential avenues for researching Benquinox in oncology.

  • Neuroprotective Effects : Compounds like Ubiquinone, which shares some characteristics with Benquinox, have been found to have health benefits, including preventing cardiovascular diseases and alleviating their pathophysiological consequences (Gille et al., 2008). These findings open up possibilities for Benquinox in neuroprotection.

properties

IUPAC Name

N'-(4-nitrosophenyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(16-18)9-7-11/h1-9,14H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLIFVYIUIQGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041624
Record name Benquinox
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow or yellow-brown solid; [HSDB]
Record name Ceredon
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Solubility

IN WATER 5 PPM; SOL IN ORGANIC SOLVENTS, SOL IN FORMAMIDE
Record name CEREDON
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Product Name

Benquinox

Color/Form

YELLOW-BROWN POWDER; YELLOW CRYSTALS FROM ETHANOL

CAS RN

495-73-8
Record name Benquinox [ISO]
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Record name Benquinox
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Record name Benquinox
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Record name BENQUINOX
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
JE Sheridan, V Vachrabhorn - New Zealand Journal of Agricultural …, 1968 - Taylor & Francis
… treated with four different non-mercurial compounds (benquinox, fentin acetate with maneb, captafol, … Benquinox completely suppressed growth of the fungus on agar, but it failed to give …
Number of citations: 7 www.tandfonline.com
V Bhardwaj, P Sharma, MN Noolvi… - Letters in Drug …, 2013 - ingentaconnect.com
… Interestingly, it is been found and reported that the synthesized compound imitate to commercialized bactericides/pesticides such as benquinox, boscalid, and fluopicolide etc.The …
Number of citations: 4 www.ingentaconnect.com
JE Sheridan - New Zealand Journal of Agricultural Research, 1971 - Taylor & Francis
… The material used (Rhizoctol combi) contained 10% methyl arsenic sulphide and 5% benquinox. By testing each ingredient separately it has now been shown that only methyl arsenic …
Number of citations: 11 www.tandfonline.com
V Vachrabhorn - 1968 - ir.wgtn.ac.nz
… Benquinox gave good control on agar but failed to give complete control in pot tests. It also depressed the germination of seed. Pot tests were carried out on eight other samples of NZ …
Number of citations: 0 ir.wgtn.ac.nz
HR Hu, A Wang, LL Qiu, XB Wang, M Chen… - New Journal of …, 2020 - pubs.rsc.org
… Fungicides containing a hydrazine, such as famoxadone and benquinox, have been widely applied in agricultural production. In our previous work, a series of pyrrolidine-2,4-dione …
Number of citations: 13 pubs.rsc.org
FZ Du Huan, L Yang, X Bao - Chinese Journal of Organic Chemistry, 2018 - sioc-journal.cn
… 此外, 酰腙类化合物由于分子结构中含有活性亚结构基团 (CONHN=CH)也表现出良好的抗菌[13]和杀虫[14]等活 性, 商品化药剂有醌肟腙(Benquinox)和呋喃唑酮 (Furazolidone). 另一方面, 喹…
Number of citations: 17 sioc-journal.cn
X Wang, Z Ren, M Wang, M Chen, A Lu, W Si… - Chemistry Central …, 2018 - Springer
Background Tetramic acid, thiophene and hydrazone derivatives were found to exhibit favorable antifungal activity. Aiming to discover novel template molecules with potent antifungal …
Number of citations: 13 link.springer.com
YG Qiu, ZH Yang, XB Sun, DJ Jin… - Chemistry & …, 2023 - Wiley Online Library
… 26-28 On the other hand, the hydrazide group was proved to be a key pharmacophore in some fungicides and insecticides such as benquinox, fennamidone, RH-5849 and tebufenozide…
Number of citations: 1 onlinelibrary.wiley.com
Z Wang, D Xie, X Gan, S Zeng, A Zhang, L Yin… - Bioorganic & medicinal …, 2017 - Elsevier
In this study, we report the synthesis and antiviral activity of trans-ferulic acid derivatives containing acylhydrazone moiety. Biological tests demonstrated that most target compounds …
Number of citations: 59 www.sciencedirect.com
JE Sheridan, JD Whitehead… - New Zealand Journal of …, 1973 - Taylor & Francis
British and New Zealand seed oats infected with Pyrenophora avenae Ito & Kuribayashi were treated with a number of different non-mercury compounds and one organic mercury …
Number of citations: 2 www.tandfonline.com

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